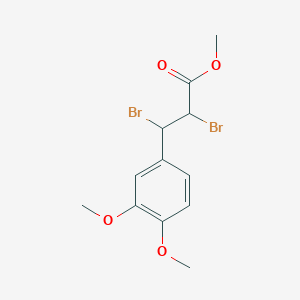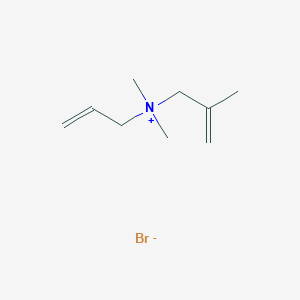
Barium dibenzylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium dibenzylphosphate is an organophosphorus compound with the chemical formula Ba(C₆H₅CH₂O)₂PO₂. It is a barium salt of dibenzylphosphoric acid and is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium dibenzylphosphate can be synthesized through a reaction between barium chloride and dibenzylphosphoric acid. The reaction typically occurs in an aqueous medium, where barium chloride reacts with dibenzylphosphoric acid to form this compound and hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the purity and yield of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Barium dibenzylphosphate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dibenzylphosphate group is replaced by other nucleophiles.
Precipitation Reactions: It can form precipitates when reacted with certain anions, such as sulfate or carbonate ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents under mild conditions.
Precipitation: Reagents such as sodium sulfate or sodium carbonate are used to precipitate this compound from aqueous solutions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine may produce an amine-substituted phosphate.
Precipitation Reactions: The major product is typically a solid precipitate of this compound.
Scientific Research Applications
Barium dibenzylphosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Materials Science: It is utilized in the synthesis of nanostructured materials and as a component in the fabrication of advanced materials with specific properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of barium dibenzylphosphate involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a source of dibenzylphosphate ions, which can participate in various substitution and precipitation reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl Phosphate: Similar to barium dibenzylphosphate but without the barium ion. It is used in similar applications but may have different reactivity and properties.
Barium Phosphate: A related compound where the phosphate group is not substituted with benzyl groups. It has different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both barium and dibenzylphosphate groups, which confer specific chemical properties and reactivity. Its ability to participate in both substitution and precipitation reactions makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
6332-68-9 |
|---|---|
Molecular Formula |
C28H28BaO8P2 |
Molecular Weight |
691.8 g/mol |
IUPAC Name |
barium(2+);dibenzyl phosphate |
InChI |
InChI=1S/2C14H15O4P.Ba/c2*15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,15,16);/q;;+2/p-2 |
InChI Key |
LUTXTFZWEOYQTF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)


![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)

![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)





![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)

